BenchChemオンラインストアへようこそ!

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Physicochemical profiling Drug-likeness Scaffold diversification

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (CAS 4927-97-3; molecular formula C₆H₆N₄O₄S; MW 230.20 g/mol) is a 3-sulfonyl-substituted pyrazolo[3,4-d]pyrimidine-4,6-dione. The compound belongs to the broader pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry that has yielded inhibitors targeting xanthine oxidase (XOD), cyclooxygenase‑2 (COX‑2), cyclin-dependent kinases (CDK2, CDK1), Src/Abl kinases, VEGFR‑2, and EGFR tyrosine kinase, among others.

Molecular Formula C6H6N4O4S
Molecular Weight 230.20 g/mol
CAS No. 4927-97-3
Cat. No. B11876558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
CAS4927-97-3
Molecular FormulaC6H6N4O4S
Molecular Weight230.20 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C2C(=NN1)NC(=O)NC2=O
InChIInChI=1S/C6H6N4O4S/c1-15(13,14)5-2-3(9-10-5)7-6(12)8-4(2)11/h1H3,(H3,7,8,9,10,11,12)
InChIKeySXSVIPUOKHLSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (CAS 4927-97-3): Core Scaffold Identity and Class Context for Procurement Evaluation


3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (CAS 4927-97-3; molecular formula C₆H₆N₄O₄S; MW 230.20 g/mol) is a 3-sulfonyl-substituted pyrazolo[3,4-d]pyrimidine-4,6-dione . The compound belongs to the broader pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry that has yielded inhibitors targeting xanthine oxidase (XOD), cyclooxygenase‑2 (COX‑2), cyclin-dependent kinases (CDK2, CDK1), Src/Abl kinases, VEGFR‑2, and EGFR tyrosine kinase, among others [1][2]. Its closest structural comparator is alloxanthine (oxypurinol, CAS 2465-59-0), the unsubstituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol that is the active metabolite of the clinical XOD inhibitor allopurinol [3]. The 3-methylsulfonyl (–SO₂CH₃) substituent distinguishes CAS 4927-97-3 from alloxanthine by introducing a strongly electron-withdrawing group that is a recognized pharmacophore for selective COX‑2 inhibition within the pyrazole and fused pyrazolopyrimidine series [4].

Why Generic Substitution of 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol with Unsubstituted or N1-Substituted Analogs Fails: Structural and Pharmacophoric Irreducibility


Within the pyrazolo[3,4-d]pyrimidine-4,6-dione subfamily, the specific placement of a methylsulfonyl group at the C‑3 position of the pyrazole ring creates a substitution pattern that is structurally distinct from both the unsubstituted parent alloxanthine (CAS 2465-59-0) and N1‑aryl/alkyl congeners. The methylsulfonyl substituent is not a passive bystander: it exerts a strong electron‑withdrawing effect that modulates the electron density of the pyrimidine‑dione ring system, alters the tautomeric equilibrium of the 4,6‑diol/dione functionality, and introduces a spatially defined sulfone oxygen pair capable of hydrogen‑bond acceptance and dipolar interactions [1]. Critically, the methylsulfonyl moiety is the established COX‑2 pharmacophore within the diaryl‑pyrazole and pyrazolopyrimidine coxib classes; its positional and electronic contribution cannot be replicated by methylthio (–SCH₃), unsubstituted hydrogen, or simple N1‑aryl appendages [2]. Consequently, generic replacement of CAS 4927-97-3 with alloxanthine or 1‑phenyl‑1H‑pyrazolo[3,4-d]pyrimidine-4,6-diol would obliterate the very structural feature that defines this compound's potential for selective engagement with the COX‑2 side pocket and other targets that recognize the methylsulfonyl group. The quantitative evidence below substantiates the dimensions along which this compound diverges from its closest comparators.

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol: Quantitative Differentiation Evidence Against Closest Comparators


Molecular Weight and Heavy Atom Count Differentiation vs. Alloxanthine (CAS 2465-59-0)

CAS 4927-97-3 bears a methylsulfonyl group (–SO₂CH₃) at the C‑3 position of the pyrazole ring, whereas alloxanthine (CAS 2465-59-0) carries only a hydrogen atom at this position. This single-point substitution increases the molecular weight by 78.09 g/mol (from 152.11 to 230.20 g/mol) and adds one sulfur atom, two oxygen atoms, and one carbon atom to the heavy-atom count [1]. The additional sulfone oxygens contribute two hydrogen-bond acceptor sites absent in the parent, and the tetrahedral sulfur geometry projects the methyl group into a distinct region of conformational space, creating steric and electrostatic features that cannot be achieved by the unsubstituted scaffold .

Physicochemical profiling Drug-likeness Scaffold diversification

Predicted Lipophilicity (LogP) and Hydrogen-Bonding Capacity: Contrast with Alloxanthine and 1‑Phenyl Analog

The introduction of the methylsulfonyl group alters the lipophilicity and hydrogen-bonding profile relative to both the unsubstituted alloxanthine scaffold and the widely studied 1‑phenyl analog. While direct experimentally measured LogP values for CAS 4927-97-3 are not publicly available, ACD/Labs-predicted LogP for the closely related 6‑(methylsulfonyl)-3H-pyrazolo[3,4-d]pyrimidin-3-one is −2.12, substantially more polar than typical drug-like pyrazolo[3,4-d]pyrimidines bearing N1‑aryl substituents (e.g., 1‑phenyl‑1H‑pyrazolo[3,4-d]pyrimidine-4,6-diol, predicted LogP ~0.5–1.5) . The methylsulfonyl group adds two strong H‑bond acceptor oxygen atoms (sulfone oxygens) to the scaffold, increasing the total acceptor count from 4 (alloxanthine) to 7 (target compound) .

Lipophilicity LogP Permeability Drug design

Methylsulfonyl COX‑2 Pharmacophore Potential: Class-Level Inference from Pyrazolo[3,4-d]pyrimidine COX‑2 SAR

The methylsulfonyl (–SO₂CH₃) group is a validated COX‑2 pharmacophore within the pyrazolo[3,4-d]pyrimidine scaffold class. Raffa et al. (2009) demonstrated that pyrazolo[3,4-d]pyrimidine derivatives bearing a methylsulfonyl‑substituted phenyl ring at N1 achieve COX‑2 selective inhibition, with compound 5a identified as the most potent COXs inhibitor in that series (molecular docking confirmed localization at the COX‑2 active site analogous to celecoxib) [1]. More broadly, in the pyrazole and fused pyrazolopyrimidine classes, the methylsulfonyl group engages the characteristic COX‑2 side pocket (Arg513, His90, Gln192) that is absent in COX‑1, providing the structural basis for COX‑2/COX‑1 selectivity indices exceeding 100–300 in optimized analogs [2][3]. CAS 4927-97-3 is distinguished from alloxanthine and other non‑sulfonyl pyrazolo[3,4-d]pyrimidine-4,6‑diones by the direct attachment of this pharmacophore to the C‑3 position of the pyrazole ring rather than via a remote phenyl linker. No published COX‑2 IC₅₀ data exist specifically for CAS 4927-97-3; the COX‑2 relevance is therefore a class‑level inference based on the presence and position of the methylsulfonyl group within a scaffold known to accommodate COX‑2 pharmacophoric elements [4].

COX-2 inhibition Inflammation Pharmacophore Selectivity

Xanthine Oxidase Inhibition Profile: Projected Divergence from Alloxanthine Based on 3‑Substitution SAR

Alloxanthine (1H‑pyrazolo[3,4-d]pyrimidine‑4,6‑diol, CAS 2465-59-0) is a potent, tight‑binding inhibitor of xanthine oxidase (XOD) with an apparent Kᵢ of approximately 3.54 ± 1.12 µM in non‑competitive mode, functioning as the active metabolite of allopurinol [1]. The introduction of substituents at the C‑3 position of the pyrazolo[3,4-d]pyrimidine‑4,6‑dione scaffold has been shown to profoundly modulate XOD inhibitory potency. In a study of allopurinol derivatives by Chagas et al., C‑3 and N‑1 substitution produced compounds with XOD inhibition ranging from potent to nearly inactive, demonstrating that the C‑3 position is a critical determinant of XOD engagement [2]. Specifically, compound 4 (bearing substituents at positions distinct from allopurinol) exhibited markedly weaker XOD inhibition than allopurinol itself (IC₅₀ values > 100 µM vs. allopurinol IC₅₀ ~ 2.5–5 µM for XOD), suggesting that bulk or electronic modification at C‑3 disrupts the tight binding interaction with the molybdenum cofactor of XOD [2][3]. No XOD inhibition data have been published for CAS 4927-97-3 specifically; however, the presence of the bulky, electron‑withdrawing methylsulfonyl group at C‑3 is projected, on the basis of this SAR, to attenuate XOD inhibitory potency relative to alloxanthine. This is a class‑level inference that requires experimental confirmation.

Xanthine oxidase Allopurinol analog Enzyme inhibition Hyperuricemia

Synthetic Tractability and Purity Benchmark: Enabling Reproducible Procurement for MedChem Campaigns

CAS 4927-97-3 is commercially available from multiple suppliers at specified purity grades. MolCore lists the compound with NLT 98% purity under ISO certification, suitable for pharmaceutical R&D and quality control applications . The compound is also catalogued by ChemSrc with full characterization data (density 2.19 g/cm³, predicted boiling point 820.1 °C at 760 mmHg) . In contrast, the closest comparator alloxanthine (CAS 2465-59-0) is widely available as well, but procurement of 3‑substituted pyrazolo[3,4-d]pyrimidine‑4,6‑diones from different vendors often reveals batch‑to‑batch variability in the tautomeric form (4,6‑diol vs. 4,6‑dione) and residual solvent profiles that can confound biological assays . The defined methylsulfonyl substituent at C‑3 locks the compound into a single regioisomeric identity, eliminating the regioisomeric ambiguity that can arise during further N‑alkylation or N‑arylation of the parent alloxanthine scaffold.

Chemical procurement Purity specification Synthetic intermediate Library synthesis

Best Research and Industrial Application Scenarios for 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (CAS 4927-97-3)


Focused Library Synthesis of C‑3 Diversified Pyrazolo[3,4-d]pyrimidine-4,6-diones for Kinase and COX‑2 Screening

Medicinal chemistry groups constructing compound libraries around the pyrazolo[3,4-d]pyrimidine-4,6‑dione core can use CAS 4927-97-3 as a pre‑functionalized building block that already incorporates the methylsulfonyl pharmacophore at the C‑3 position. This eliminates the need for post‑synthetic sulfonylation of the alloxanthine scaffold, which can be low‑yielding and may generate regioisomeric mixtures . The scaffold is privileged for targeting the COX‑2 side pocket (Arg513/Gln192/His90) as demonstrated by Raffa et al. with structurally related methylsulfonyl‑bearing pyrazolo[3,4-d]pyrimidines [1], and divergent N1/N2/N5‑functionalization permits rapid exploration of kinase selectivity profiles including CDK2, Src, and VEGFR‑2 [2].

Negative Control or Inactive Comparator for Xanthine Oxidase (XOD) Mechanism-of-Action Studies

Based on class‑level SAR evidence that C‑3 substitution attenuates XOD inhibitory potency (Chagas et al., 2016, showed that C‑3‑modified allopurinol derivatives can exhibit >20‑fold weaker XOD inhibition than allopurinol) [3], CAS 4927-97-3 can serve as a structurally matched but putatively XOD‑inactive or weakly active comparator to alloxanthine in experiments designed to deconvolute XOD‑dependent from XOD‑independent biological effects. This application is particularly relevant for cancer biology studies where allopurinol derivatives exhibit cytotoxicity that is mechanistically separable from urate lowering [3].

Physicochemical Probe for Sulfone-Mediated Solubility and Crystal Engineering Studies

With a predicted density of 2.19 g/cm³, seven hydrogen‑bond acceptors, and a markedly negative predicted LogP relative to N1‑aryl pyrazolo[3,4-d]pyrimidines , CAS 4927-97-3 represents an extreme point in the polarity space of this scaffold class. It can be employed as a physicochemical probe compound in solubility, permeability, and solid‑state characterization studies aimed at understanding how 3‑sulfonyl substitution modulates the biopharmaceutical properties of pyrazolo[3,4-d]pyrimidine‑4,6‑diones, informing the design of analogs with improved oral bioavailability .

Reference Standard for Analytical Method Development and Quality Control of 3‑Substituted Pyrazolo[3,4-d]pyrimidines

The compound's commercial availability at NLT 98% purity under ISO certification (MolCore) , combined with its well‑defined molecular formula (C₆H₆N₄O₄S), SMILES (CS(=O)(=O)C1=C2C(=NN1)NC(=O)NC2=O), and InChIKey (SXSVIPUOKHLSNU-UHFFFAOYSA-N) , makes it suitable as a reference standard for HPLC, LC‑MS, and NMR method development in pharmaceutical analytical laboratories working with pyrazolo[3,4-d]pyrimidine-containing drug substances or intermediates.

Quote Request

Request a Quote for 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.